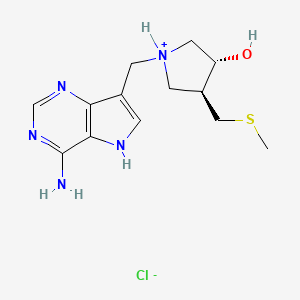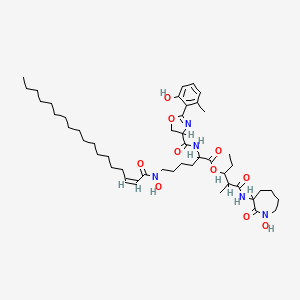
N-(Azido-PEG3)-N-bis(PEG4-acid)
Übersicht
Beschreibung
N-(Azido-PEG3)-N-bis(PEG4-acid): is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group and two terminal carboxylic acid groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce polyethylene glycol chains.
Carboxylation: The terminal carboxylic acid groups are introduced through oxidation reactions or by using carboxylated PEG derivatives.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as chromatography and crystallization to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry Reactions: N-(Azido-PEG3)-N-bis(PEG4-acid) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained cyclooctyne derivatives, eliminating the need for a copper catalyst.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Strained Cyclooctyne Derivatives: Used in SPAAC reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and water.
Major Products:
Triazole Linkages: Formed through CuAAC and SPAAC reactions, resulting in stable and biocompatible products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and nucleic acids to surfaces or other molecules.
Polymer Chemistry: Employed in the synthesis of functionalized polymers for various applications.
Biology:
Medicine:
Drug Delivery: Incorporated into drug delivery systems to improve solubility, stability, and targeting of therapeutic agents.
Industry:
Wirkmechanismus
The mechanism of action of N-(Azido-PEG3)-N-bis(PEG4-acid) is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne or strained cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
Vergleich Mit ähnlichen Verbindungen
Azido-PEG4-acid: Contains a single azide group and a terminal carboxylic acid group.
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: A similar compound with a fluorescein moiety, used for fluorescent labeling.
Uniqueness:
Dual Carboxylic Acid Groups: N-(Azido-PEG3)-N-bis(PEG4-acid) has two terminal carboxylic acid groups, providing additional functionalization sites compared to similar compounds.
Versatility: Its ability to undergo both CuAAC and SPAAC reactions makes it highly versatile for various applications.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O15/c31-33-32-3-9-41-15-21-47-22-16-42-10-4-34(5-11-43-17-23-48-27-25-45-19-13-39-7-1-29(35)36)6-12-44-18-24-49-28-26-46-20-14-40-8-2-30(37)38/h1-28H2,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSMOCUUZDFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















